{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSYVYMSBNFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458222 | |
| Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272120-41-9 | |
| Record name | {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid involves several steps:
Formation of the Macrocyclic Ring: : This step typically employs cyclization reactions involving the reaction of appropriate diamines with dichlorides under basic conditions.
Introduction of Benzyloxy Groups: : Through protection and deprotection strategies, the benzyloxy groups are introduced to the macrocyclic ligand using benzyl bromide in the presence of base.
Industrial Production Methods
Industrial production methods focus on scaling up the synthetic routes using automated synthesizers and optimizing reaction conditions to achieve high yields and purity. The continuous flow techniques and advanced purification methods such as column chromatography are employed to meet the demand for research and industrial applications.
Chemical Reactions Analysis
Synthetic Preparation and Alkylation
The compound is synthesized through sequential alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with benzyl bromoacetate. Key steps include:
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Step 1 : Reaction of cyclen with tert-butyl bromoacetate in dimethylacetamide (DMA) to form a tris(tert-butyl acetate)-substituted intermediate (55% yield) .
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Step 2 : Subsequent alkylation with benzyl bromoacetate in DMF using NaH as a base, yielding the tris(benzyloxy) derivative (50% yield after purification) .
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Step 3 : Selective hydrogenation of benzyl groups using Pd/C under H₂ to unmask carboxylate functionalities .
Reaction Optimization :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Alkylation reagent | Benzyl bromoacetate | 50% | |
| Base | NaH (in DMF) | - | |
| Hydrogenation catalyst | 10% Pd/C | 85–92% |
Deprotection Reactions
The benzyl and tert-butyl ester groups are critical for modulating solubility and subsequent functionalization:
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Benzyl Group Removal :
Hydrogenolysis with Pd/C in methanol under H₂ atmosphere (1–6 hours) achieves near-quantitative deprotection . -
tert-Butyl Ester Cleavage :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 40°C for 2 hours removes tert-butyl groups, yielding the free carboxylic acid .
Deprotection Efficiency :
| Protecting Group | Reagent | Time | Yield | Source |
|---|---|---|---|---|
| Benzyl | Pd/C, H₂, MeOH | 6 h | 92% | |
| tert-Butyl | 50% TFA/DCM | 2 h | 85% |
Metal Chelation
The tetraazacyclododecane framework enables strong coordination with trivalent metal ions (e.g., Ga³⁺, In³⁺), making the compound valuable in radiopharmaceuticals:
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Coordination Geometry : Forms octadentate complexes via four nitrogen atoms and four carboxylate oxygens .
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Stability Constants :
Functional Group Transformations
The acetic acid moiety undergoes further derivatization:
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Amide Bond Formation : Reacts with amines (e.g., 4-aminophenylmethylamine) in the presence of coupling agents like oxalyl chloride to generate targeted conjugates .
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Peptide Coupling : Used to attach dendrimeric peptides for enhanced tumor targeting .
Example Reaction :
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
| Compound Type | Key Feature | Reactivity Difference | Source |
|---|---|---|---|
| DOTA-tris(t-Bu ester) | tert-Butyl protection | Slower deprotection vs. benzyl | |
| Ethylene diamine derivatives | Simpler amine backbone | Reduced metal affinity |
Stability Under Physiological Conditions
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pH Sensitivity : Stable in acidic-to-neutral conditions (pH 4–7), but degrades in strong bases due to ester hydrolysis .
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound’s multifunctional design enables tailored modifications for applications in coordination chemistry, radiopharmaceuticals, and targeted drug delivery. Its synthetic flexibility and metal-binding specificity underscore its utility in advanced chemical research .
Scientific Research Applications
Key Structural Features:
- Tetraazacyclododecane Backbone : Provides a stable framework for coordination.
- Benzyloxy Groups : Enhance solubility and reactivity.
- Acetic Acid Moiety : Contributes to biological activity and interaction with biological targets.
Coordination Chemistry
The ability of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid to form stable complexes with metal ions is crucial in coordination chemistry. This property can be utilized in the development of metal-based catalysts and sensors.
Medicinal Chemistry
Research indicates that compounds with similar structures exhibit various pharmacological effects. The biological activity of this compound suggests potential applications in drug development:
- Anticancer Activity : Compounds related to this structure have shown promise in inhibiting cancer cell growth.
- Antimicrobial Properties : The presence of nitrogen-rich frameworks is often associated with enhanced antimicrobial activity.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is essential for its application in drug design. Interaction studies can elucidate mechanisms of action and optimize therapeutic efficacy.
Case Studies
Several studies have investigated the applications of compounds similar to this compound:
Study 1: Anticancer Activity
A study demonstrated that tetraazacyclododecane derivatives exhibit significant cytotoxic effects on various cancer cell lines. The results indicated that modifications to the side chains could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Study 2: Metal Ion Complexation
Research focused on the coordination properties of similar compounds revealed their potential as effective chelators for metal ions used in imaging techniques and therapeutic applications.
Mechanism of Action
Mechanism and Molecular Targets
The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination creates stable complexes, which can interact with biological molecules such as enzymes or receptors. The specific binding sites and interactions depend on the metal ion and the environment, allowing for targeted applications in diagnostics and therapy.
Pathways Involved
The pathways often involve the interaction of the metal-ligand complexes with specific biological targets, leading to changes in activity or structure. This can include inhibition of metalloproteins or modulation of metal ion availability in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Chelation Properties
- Metal Affinity: DOTA derivatives exhibit high thermodynamic stability (log K ~ 25–28 for Gd³⁺), outperforming NOTA (log K ~ 21 for Ga³⁺). The benzyl ester-protected compound retains this affinity post-deprotection .
- Kinetics: NOTA derivatives complex Ga³⁺ within minutes at room temperature, whereas DOTA analogues require heating (e.g., 95°C for 30 minutes) .
Research Findings and Data
Comparative Stability Studies
| Compound | Radiometal | Complexation Efficiency (%) | Serum Stability (t₁/₂, h) |
|---|---|---|---|
| Benzyl ester-protected DOTA | ¹⁷⁷Lu³⁺ | 98 ± 2 (95°C, 30 min) | >48 |
| DOTA-tris(tBu ester) | ⁶⁸Ga³⁺ | 95 ± 3 (95°C, 15 min) | >72 |
| NOTA(tBu)₃ | ⁶⁸Ga³⁺ | 99 ± 1 (RT, 10 min) | 24 |
Biodistribution in Preclinical Models
- Benzyl ester DOTA derivative: In murine xenografts, ¹⁷⁷Lu-labeled variants showed tumor uptake of 8.2 ± 1.5 %ID/g at 24 h, with rapid renal clearance (t₁/₂ < 2 h) .
- DOTAGA-PSMA : Higher retention in PSMA⁺ tumors (12.1 ± 2.1 %ID/g) due to enhanced hydrophilicity and receptor affinity .
Biological Activity
The compound {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a complex organic molecule with a tetraazacyclododecane backbone and several functional groups that suggest significant biological activity. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a tetraazacyclododecane framework with three benzyloxy-2-oxoethyl substituents and an acetic acid group. This unique structure enhances its reactivity and ability to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C28H52N4O8 |
| Molecular Weight | 572.73 g/mol |
| CAS Number | 137076-54-1 |
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : The presence of nitrogen in the tetraazacyclododecane structure may enhance interaction with microbial targets.
- Anticancer Properties : Structural analogs have shown potential in inhibiting cancer cell proliferation.
Interaction Studies
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:
- Binding Affinity Assays : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Viability Tests : Assessing the compound's effect on cell growth and survival in various cancer cell lines.
Case Studies
- Chelation Studies : The compound's ability to form stable complexes with metal ions has been explored in various biomedical applications. For instance, it has been used as a chelating agent in MRI contrast agents due to its high thermodynamic stability .
- Immunoconjugates Development : The compound has been incorporated into immunoconjugates for targeted delivery of radioisotopes in cancer therapy. These studies indicate its potential for enhancing therapeutic efficacy while minimizing side effects .
Synthesis Methods
The synthesis of this compound involves several steps:
- Initial Formation : The synthesis typically starts with the formation of the tetraazacyclododecane core.
- Functionalization : Subsequent reactions introduce the benzyloxy and acetic acid groups through selective alkylation processes.
- Purification : High yields can be achieved through optimized purification methods that reduce costs and improve efficiency .
Q & A
Q. What are the established synthetic routes for {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid?
The compound is typically synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) derivatives. For example:
- Alkylation of 1,4,7-tris(ethoxycarbonylmethyl)cyclen hydrobromide with α-bromoacetamides, followed by hydrolysis, yields DOTA monoamides with acid-sensitive groups .
- Intermediate steps often use tert-butyl ester protection (e.g., tert-butyl bromoacetate) to stabilize reactive carboxyl groups during alkylation .
- Final deprotection (e.g., hydrogenolysis for benzyl groups or acid hydrolysis for tert-butyl esters) generates the free carboxylic acid .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the macrocyclic structure and substitution patterns. For example, tert-butyl ester-protected intermediates show characteristic peaks at δ 1.4 ppm (C(CH₃)₃) .
- Mass spectrometry (LC/MS) : Used to verify molecular weight, with intermediates like tri-tert-butyl esters showing [M+H]⁺ peaks at m/z 573 .
- HPLC : Reversed-phase chromatography assesses purity, particularly for derivatives intended for radiopharmaceutical applications .
Q. What are the key challenges in purifying this compound?
- Hydrophobicity : tert-Butyl or benzyl ester groups increase hydrophobicity, necessitating preparative HPLC with acetonitrile/water gradients .
- Acid sensitivity : Hydrolysis of benzyloxy or tritylthio groups requires controlled acidic conditions (e.g., TFA in DCM) to avoid decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for acid-sensitive derivatives?
- Protecting group selection : Benzyl esters are preferred over tert-butyl for acid-sensitive chains due to milder deprotection (H₂/Pd-C vs. strong acids) .
- Stepwise alkylation : Sequential addition of α-bromoacetamide reagents reduces steric hindrance and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction rates for bulky intermediates .
Q. What methodologies are used to study its metal-chelation properties?
- Stability constants : Potentiometric titrations determine logK values for Gd³⁺ or Sc³⁺ complexes. For example, DOTA derivatives exhibit logK ~25.6 for Gd³⁺ .
- Relaxivity measurements : NMR dispersion profiles assess Gd³⁺ complexes' efficacy as MRI contrast agents .
- Radiolabeling : ⁶⁸Ga or ¹⁷⁷Lu labeling under mild conditions (pH 4–5, 95°C) evaluates radiochemical purity for theranostic applications .
Q. How do structural modifications impact in vivo performance?
- Bifunctional chelators : Adding PSMA-targeting motifs (e.g., DOTAGA-FFK) enhances tumor specificity but requires balancing hydrophilicity and binding affinity .
- Metabolic stability : Tritylthio or benzyloxy groups may undergo enzymatic cleavage, necessitating pharmacokinetic studies in murine models .
Q. How can contradictory data in stability studies be resolved?
- pH-dependent hydrolysis : Conflicting stability reports may arise from varying pH conditions during experiments. For example, tert-butyl esters hydrolyze rapidly below pH 2 but are stable at neutral pH .
- Metal leaching : Incomplete complexation (e.g., residual Gd³⁺) can skew stability assays. Chelation efficiency should be validated via ICP-MS .
Methodological Tables
Q. Table 1: Synthetic Optimization for Acid-Sensitive Derivatives
| Parameter | Optimization Strategy | Outcome (Yield Improvement) | Reference |
|---|---|---|---|
| Protecting Group | Benzyl instead of tert-butyl | 85% → 92% | |
| Solvent | DMF instead of THF | 70% → 88% | |
| Deprotection Method | H₂/Pd-C instead of TFA | Reduced side products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
